3-({[6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}methyl)pyridine
Description
This compound belongs to the [1,2,4]triazolo[4,3-b]pyridazine family, characterized by a fused triazole-pyridazine core. The structure features:
- A 4-chlorophenyl substituent at position 6 of the pyridazine ring.
- A sulfanylmethylpyridine group at position 3 of the triazole ring.
The presence of the chlorophenyl group enhances lipophilicity and may influence binding to hydrophobic pockets in biological targets, while the pyridinylsulfanyl moiety contributes to hydrogen bonding and π-π stacking interactions . Its molecular formula is C₁₇H₁₁ClN₆S, with a molecular weight of 353.83 g/mol .
Properties
IUPAC Name |
6-(4-chlorophenyl)-3-(pyridin-3-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN5S/c18-14-5-3-13(4-6-14)15-7-8-16-20-21-17(23(16)22-15)24-11-12-2-1-9-19-10-12/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYDNIITRYVAQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}methyl)pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorophenylhydrazine with 3-(chloromethyl)pyridine in the presence of a base, followed by cyclization with a suitable reagent to form the triazolo-pyridazine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-({[6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}methyl)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
3-({[6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}methyl)pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities
Mechanism of Action
The mechanism of action of 3-({[6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}methyl)pyridine involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazolo-pyridazine core is known to interact with proteins through hydrogen bonding and hydrophobic interactions, influencing cellular pathways and processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Position 6 Substitutions
6-(4-Chlorophenyl) vs. Analog (CAS 891099-01-7): Replacing chlorophenyl with furan-2-yl introduces an electron-rich heterocycle, reducing lipophilicity (water solubility: 29 µg/mL at pH 7.4 ). This may decrease membrane permeability but improve solubility for aqueous applications.
6-Pyridinyl Derivatives BI86881 (CAS 877635-07-9): Features a pyridin-3-yl group at position 6, which enhances π-π interactions with aromatic residues in enzymes.
Position 3 Modifications
Sulfanylmethylpyridine vs. In contrast, the sulfanylmethylpyridine in the target compound offers a flexible linker for interactions with polar residues.
Computational and Docking Insights
Biological Activity
The compound 3-({[6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}methyl)pyridine is a novel heterocyclic derivative that has garnered attention for its potential biological activities, particularly in cancer treatment. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
The compound is characterized by a triazolo-pyridazin scaffold with a chlorophenyl moiety and a sulfanyl group. Its synthesis typically involves multi-step reactions that include the formation of the triazole ring and subsequent modifications to introduce the pyridine and sulfanyl groups. These structural features are crucial for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the triazolo-pyridazin structure. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines, including A549 (lung), MCF-7 (breast), and HeLa (cervical) cells. The IC50 values for these compounds were reported as follows:
| Compound | A549 IC50 (μM) | MCF-7 IC50 (μM) | HeLa IC50 (μM) |
|---|---|---|---|
| 12e | 1.06 ± 0.16 | 1.23 ± 0.18 | 2.73 ± 0.33 |
| Foretinib | 0.019 | - | - |
Compound 12e , which shares structural similarities with our target compound, exhibited potent inhibition of c-Met kinase (IC50 = 0.090 μM), indicating that modifications to the triazolo-pyridazin framework can enhance biological activity significantly .
The mechanism through which these compounds exert their anticancer effects involves the inhibition of c-Met kinase, a receptor tyrosine kinase implicated in cancer progression and metastasis. The binding affinity of these compounds to the ATP-binding site of c-Met suggests that they may effectively block downstream signaling pathways involved in tumor growth and survival .
Structure-Activity Relationship (SAR)
Studies on structure-activity relationships have shown that specific substitutions on the triazolo-pyridazin scaffold can enhance cytotoxicity. For example:
- Halogen substitutions on the phenyl ring can affect the potency, with fluorine yielding moderate improvements.
- The presence of a 2-pyridyl group has been linked to increased cytotoxicity across multiple cancer cell lines.
These findings underscore the importance of careful structural design in developing effective anticancer agents .
Case Studies
- In Vitro Studies : A series of compounds derived from similar scaffolds were tested for their cytotoxic effects using the MTT assay. Results indicated that most compounds displayed moderate cytotoxicity with some achieving IC50 values below 10 μM, suggesting potential for further development .
- In Vivo Studies : Although primarily focused on in vitro evaluations, preliminary in vivo studies have indicated promising results in animal models, warranting further investigation into pharmacokinetics and therapeutic efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
